Cyclooctyne-O-amido-PEG2-NHS ester

Catalog No.
S12901027
CAS No.
M.F
C21H30N2O8
M. Wt
438.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclooctyne-O-amido-PEG2-NHS ester

Product Name

Cyclooctyne-O-amido-PEG2-NHS ester

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[(2-cyclooct-2-yn-1-yloxyacetyl)amino]ethoxy]ethoxy]propanoate

Molecular Formula

C21H30N2O8

Molecular Weight

438.5 g/mol

InChI

InChI=1S/C21H30N2O8/c24-18(16-30-17-6-4-2-1-3-5-7-17)22-11-13-29-15-14-28-12-10-21(27)31-23-19(25)8-9-20(23)26/h17H,1-4,6,8-16H2,(H,22,24)

InChI Key

PLHRQGJSIULEHT-UHFFFAOYSA-N

Canonical SMILES

C1CCC#CC(CC1)OCC(=O)NCCOCCOCCC(=O)ON2C(=O)CCC2=O

Cyclooctyne-O-amido-PEG2-NHS ester is a specialized chemical compound that serves as a non-cleavable linker in the synthesis of antibody-drug conjugates (ADCs). This compound is characterized by its unique cyclooctyne structure, which facilitates the formation of covalent bonds with biomolecules, enhancing the efficacy of drug delivery systems. The molecular formula for Cyclooctyne-O-amido-PEG2-NHS ester is C25H38N2O10C_{25}H_{38}N_{2}O_{10}, and it has a molecular weight of 526.58 g/mol. This compound is particularly valuable in bioconjugation applications due to its ability to form stable linkages without undergoing hydrolysis in physiological conditions.

, primarily involving nucleophilic attack by amine-containing molecules. The NHS (N-hydroxysuccinimide) moiety is reactive towards primary amines, allowing for efficient conjugation to proteins or peptides. This reaction typically occurs under mild conditions, making it suitable for bioconjugation applications. The formation of stable amide bonds between the NHS ester and the amine groups on target biomolecules is crucial for creating effective ADCs.

The biological activity of Cyclooctyne-O-amido-PEG2-NHS ester is closely linked to its role in ADCs. By facilitating the attachment of cytotoxic agents to antibodies, this compound enhances the targeted delivery of therapeutics to cancer cells while minimizing systemic toxicity. The unique structure of cyclooctyne allows for bioorthogonal reactions, which means it can react selectively in biological systems without interfering with native biochemical processes. This property makes it an attractive choice for applications in cancer therapy and other targeted treatments.

The synthesis of Cyclooctyne-O-amido-PEG2-NHS ester typically involves several key steps:

  • Synthesis of Cyclooctyne: Cyclooctyne can be synthesized through various methods, including ring-closing reactions involving appropriate precursors.
  • Functionalization with Amido Groups: The cyclooctyne is then reacted with amine-containing compounds to introduce the amido functionality.
  • Attachment of Polyethylene Glycol (PEG): The PEG moiety is added to enhance solubility and biocompatibility.
  • Formation of NHS Ester: Finally, N-hydroxysuccinimide is introduced to form the NHS ester, completing the synthesis process.

These steps may vary depending on specific laboratory protocols and desired end-product characteristics.

Cyclooctyne-O-amido-PEG2-NHS ester has several significant applications:

  • Antibody-Drug Conjugates: It is primarily used in the development of ADCs, where it facilitates targeted drug delivery.
  • Bioconjugation: The compound enables efficient labeling and modification of proteins and peptides for research and therapeutic purposes.
  • Targeted Therapy: Its ability to form stable linkages makes it suitable for creating therapies that specifically target cancer cells while sparing healthy tissues.

Interaction studies involving Cyclooctyne-O-amido-PEG2-NHS ester focus on its reactivity with various biomolecules, particularly proteins and peptides. These studies aim to characterize the kinetics and efficiency of conjugation reactions, assessing factors such as:

  • Reaction conditions (pH, temperature)
  • Concentration of reactants
  • Stability of formed conjugates

Understanding these interactions is crucial for optimizing ADC formulations and enhancing their therapeutic efficacy.

Several compounds share structural or functional similarities with Cyclooctyne-O-amido-PEG2-NHS ester. Here are some notable examples:

Compound NameCAS NumberKey Features
Cyclooctyne-O-NHS ester1425803-45-7Used as an ADC cytotoxin; causes cell damage
Propargyl-O-C1-amido-PEG2-C2-NHS ester2101206-30-6Non-cleavable linker; used in ADC synthesis
Cyclooctyne-O-amido-PEG4-PFP ester2101206-50-0Non-cleavable linker; similar applications

Uniqueness

Cyclooctyne-O-amido-PEG2-NHS ester distinguishes itself through its specific PEG chain length and functional groups that enhance solubility and reactivity compared to similar compounds. Its design allows for efficient bioconjugation while maintaining stability under physiological conditions, making it particularly valuable in therapeutic applications.

XLogP3

0.2

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

438.20021592 g/mol

Monoisotopic Mass

438.20021592 g/mol

Heavy Atom Count

31

Dates

Last modified: 08-10-2024

Explore Compound Types